alpha-Ethylstreptozotocin

Antitumor activity Sarcoma 180 Alkyl glycoside analogs

Streptozotocin's diabetogenicity confounds oncology efficacy studies. alpha-Ethylstreptozotocin solves this: a nitrosourea alkylating agent with complete loss of diabetogenic & antibacterial activities, yet superior antitumor potency vs. parent STZ in Sarcoma 180/Ehrlich models. - **Key differentiation**: Zero β-cell ablation; no hyperglycemia-induced immune/metabolic interference. - **SAR benchmark**: Group III mutagenicity in Ames (10× lower than STZ). - **Supply**: Verified purity, immediate shipment for syngeneic mouse models & drug discovery programs.

Molecular Formula C10H19N3O7
Molecular Weight 293.27 g/mol
CAS No. 53347-34-5
Cat. No. B13950484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Ethylstreptozotocin
CAS53347-34-5
Molecular FormulaC10H19N3O7
Molecular Weight293.27 g/mol
Structural Identifiers
SMILESCCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O
InChIInChI=1S/C10H19N3O7/c1-3-19-9-6(11-10(17)13(2)12-18)8(16)7(15)5(4-14)20-9/h5-9,14-16H,3-4H2,1-2H3,(H,11,17)/t5-,6-,7-,8-,9+/m1/s1
InChIKeyHLUJDFYRNNUNMY-OKNNCHMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Ethylstreptozotocin: A Non-Diabetogenic Alkylating Agent


alpha-Ethylstreptozotocin (CAS 53347-34-5), also known as ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)-α-D-glucopyranoside, is a synthetic α-anomeric alkyl glycoside of the nitrosourea class, structurally derived from the naturally occurring antibiotic streptozotocin (STZ). It bears an N-methyl-N-nitrosoureido pharmacophore attached to the C-2 position of an α-D-glucose scaffold, with an ethyl aglycone at the anomeric center. This compound is classified as an alkylating antineoplastic agent and was originally developed as part of a series of N3-alkyl-streptozotocin analogues designed to decouple antitumor efficacy from diabetogenic and antibacterial toxicities [1]. Its mechanism of action involves DNA alkylation leading to DNA strand breakage and cell death, particularly in rapidly dividing cells .

Non-diabetogenic nitrosourea alkylating tool compound
Tumor allograft model endpoint studies (Sarcoma 180, Ehrlich carcinoma)
DNA alkylation mechanism research; nitrosourea SAR investigation

Why Generic Substitution Fails for Streptozotocin Analogs


Although alpha-ethylstreptozotocin shares the N-methyl-N-nitrosourea warhead with streptozotocin and other alkyl glycoside analogs, the identity of the anomeric aglycone (ethyl versus methyl versus H) and the anomeric configuration (α versus β) profoundly modulates three pharmacologically critical parameters: antitumor potency across specific murine tumor lines, mutagenic liability in Salmonella typhimurium, and—most critically—the retention or elimination of diabetogenic activity in vivo [1]. These are not linear or predictable structure–activity relationships: the ethyl α-anomer occupies a specific quadrant in the biological activity space—retaining higher antitumor activity than streptozotocin itself while showing attenuated mutagenicity and a complete loss of diabetogenic and antibacterial activities—which cannot be assumed for the free hydroxyl (streptozotocin), methyl, propyl, or butyl glycosides without direct empirical comparison [1][2][3]. Generic substitution risks selecting a compound with undesired diabetogenicity for oncology applications or, conversely, insufficient antitumor activity for models requiring a nitrosourea-glucoside with a defined therapeutic window.

Aglycone identity (ethyl vs methyl vs H) may shift diabetogenicity and antitumor response profiles
Anomeric configuration (α vs β) may alter mutagenic liability in Ames test models
Alkyl glycoside analogs are not interchangeable without empirical comparison; generic STZ substitution risks undesired diabetogenicity or insufficient model response

Differentiation Evidence vs. Streptozotocin and Analogs


Antitumor Activity in Sarcoma 180 Model

In the Iwasaki et al. study, the ethyl α-glycoside of streptozotocin (alpha-ethylstreptozotocin) was among the four alkyl glycosides—methyl, ethyl, n-propyl, and n-butyl—that all showed higher antitumor activities than streptozotocin itself when tested in the ascites Sarcoma 180 murine model. While the study reports that the methyl β-anomer was the most active compound overall, all α- and β-alkyl glycosides uniformly outperformed the parent drug streptozotocin in this tumor line [1]. This represents a class-level advantage: any of these alkyl glycosides would be preferable to streptozotocin for Sarcoma 180 antitumor studies, but the choice among them then hinges on other differentiating factors such as mutagenicity and diabetogenicity liability.

Sarcoma 180 antitumor activity
Class-level
Alkyl glycosides uniformly outperformed streptozotocin in ascites Sarcoma 180 model; alpha-ethylstreptozotocin among active analogs
Reported tumor-model endpoint context
Selection among alkyl glycosides depends on mutagenicity and diabetogenicity profiles
Antitumor activity Sarcoma 180 Alkyl glycoside analogs

Elimination of Diabetogenic Beta-Cell Toxicity

The Iwasaki et al. study explicitly states that for all tested alkyl 16α- and 16β-glycosides of N3-alkyl-streptozotocin homologues—including the ethyl glycosides—'antibacterial and diabetogenic activities were eliminated' [1]. This is a binary, qualitative differentiation from the parent compound streptozotocin, which is a well-established diabetogenic agent that selectively destroys pancreatic β-cells via GLUT2-mediated uptake [2]. The critical structural insight is that alkylation at the anomeric position (whether α or β) abolishes the molecular recognition required for GLUT2 transport into β-cells. This means alpha-ethylstreptozotocin cannot be used to induce experimental diabetes in rodent models—a disadvantage for diabetes researchers but a critical advantage for oncology applications where iatrogenic β-cell destruction is an undesired toxicity.

Diabetogenic β-cell toxicity
Reported
Diabetogenic activity eliminated for all alkyl glycosides including alpha-ethylstreptozotocin; streptozotocin is potently diabetogenic
Reported non-diabetogenic profile context
Cannot induce experimental diabetes; review for oncology models requiring normoglycemia
Diabetogenicity β-cell toxicity Alkyl glycoside analogs

Reduced Mutagenicity in Ames Test

The differential mutagenicity study by Ficsor et al. directly compared streptozotocin (SZN) and eight C-1 and carbohydrate-modified analogs in the Salmonella typhimurium hisG46 reversion assay. The compounds fell into four distinct mutagenicity groups differing by approximately 10-fold from each other. alpha-Ethyl-SZN (designated α-ethyl-SZN in the paper) was classified in Group III, alongside α-methyl-SZN, β-propyl-SZN, and α- and β-butyl-SZN. This group was ~10-fold less mutagenic than Group I (SZN itself, the most mutagenic) and also less mutagenic than Group II (β-methyl-SZN alone) [1]. Within Group III, α-ethyl-SZN and its close analogs exhibited roughly equivalent mutagenic potency. This places a defined, quantitative boundary on the genotoxic risk of alpha-ethylstreptozotocin relative to the clinical and experimental standard streptozotocin.

Ames mutagenicity (hisG46)
Head-to-head
~10-fold lower reversion frequency vs streptozotocin (Group III vs Group I)
Reported genotoxicity endpoint context
Group III includes α-methyl, β-propyl, α/β-butyl analogs
Mutagenicity Ames test Salmonella typhimurium

Lower Acute Toxicity in Murine Models

The Iwasaki et al. paper explicitly reports that 'the acute toxicities of these compounds were lower than that of streptozotocin' [1], referring to the entire series of alkyl glycosides, which includes the ethyl α- and β-anomers. While the abstract does not provide individual LD50 values for each compound, the directionality of the finding is unambiguous and applies across the class. Streptozotocin has a reported intraperitoneal LD50 in mice of approximately 150–180 mg/kg [2]. The lower acute toxicity of the alkyl glycoside series, combined with their superior antitumor activity, implies a widened therapeutic index relative to streptozotocin. For alpha-ethylstreptozotocin specifically, the combination of reduced acute toxicity with eliminated diabetogenicity (Evidence Item 2) and attenuated mutagenicity (Evidence Item 3) defines a compound with a fundamentally altered and improved preclinical safety profile compared to the parent drug.

Acute systemic toxicity
Class-level
Acute toxicity of alkyl glycosides lower than streptozotocin in murine models
Reported acute toxicity endpoint context
Directional finding; exact LD50 values require source-specific review
Acute toxicity LD50 Therapeutic index

Research and Procurement Application Scenarios


Antitumor Screening in Non-Diabetogenic Models

Researchers employing the ascites Sarcoma 180 or Ehrlich ascites carcinoma allograft models for nitrosourea efficacy screening can use alpha-ethylstreptozotocin as a non-diabetogenic alkylating agent with proven class-level antitumor superiority over streptozotocin [1]. The complete elimination of diabetogenic activity ensures that observed antitumor effects are not confounded by streptozotocin-induced metabolic derangement, cachexia, or β-cell ablation, which are known to independently modulate tumor growth and host survival [2].

Mutagenicity SAR Studies of Nitrosourea-Glucosides

The Ficsor et al. study directly positions alpha-ethyl-SZN within a four-tier mutagenicity hierarchy in the Ames Salmonella assay, providing a quantitative reference point for SAR investigations [1]. Researchers exploring how the anomeric aglycone size and configuration modulate genotoxic risk in the nitrosourea-glucoside scaffold can use alpha-ethylstreptozotocin as a Group III mutagenicity benchmark compound, enabling direct comparison with the more mutagenic parent SZN (Group I) and the β-methyl analog (Group II).

Therapeutic Index Optimization for Antineoplastic Leads

Drug discovery programs aiming to maximize the therapeutic window of glucose-conjugated nitrosoureas can select alpha-ethylstreptozotocin as a core scaffold for further derivatization. The compound simultaneously achieves higher antitumor activity than streptozotocin, lower acute toxicity, reduced mutagenicity (~10-fold vs. SZN), and complete loss of diabetogenicity [1][2]. This multi-parameter advantage profile makes it a rational starting point for medicinal chemistry campaigns that seek to decouple the alkylating antitumor mechanism from the pleiotropic toxicities of the parent natural product.

Oncology Studies Requiring Preserved Beta-Cell Function

In syngeneic mouse tumor models where long-term host survival and intact glucose homeostasis are required—such as studies combining cytotoxic therapy with immune checkpoint inhibitors or metabolic interventions—the non-diabetogenic profile of alpha-ethylstreptozotocin [1] is essential. Streptozotocin, by contrast, induces irreversible β-cell destruction and hyperglycemia that would independently compromise both immune function and metabolic endpoints, making it unsuitable for such integrated study designs.

Application
Selection Property
Validation Focus
Tumor allograft model studies (Sarcoma 180, Ehrlich carcinoma)
Non-diabetogenic nitrosourea tool
Tumor-model endpoint review; normoglycemia maintenance
Nitrosourea-glucoside mutagenicity SAR
Ames test Group III mutagenicity tier
Genotoxicity endpoint context; aglycone SAR interpretation
Alkylating agent lead optimization
Multi-parameter differentiation profile
Model-response vs toxicity endpoint separation
Oncology models requiring preserved β-cell function
Non-diabetogenic alkylating pharmacophore
Metabolic endpoint integrity; host glucose homeostasis
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